(r)-Methyl 2-fluoropropionate

Beschreibung

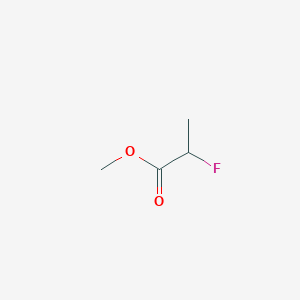

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAIQPNJLRLFLO-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447925 | |

| Record name | (r)-methyl 2-fluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146805-74-5, 2366-56-5 | |

| Record name | Methyl (2R)-2-fluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146805-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-methyl 2-fluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(r)-Methyl 2-fluoropropionate: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Role of Chiral α-Fluoroesters in Modern Chemistry

(r)-Methyl 2-fluoropropionate is a chiral fluorinated ester that has emerged as a valuable building block in the fields of pharmaceutical and agrochemical development.[1][2] Its significance lies in the strategic incorporation of a fluorine atom at a stereogenic center adjacent to a carbonyl group. This unique structural motif imparts profound effects on the molecule's physicochemical and biological properties. In drug development, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1] The C-F bond is significantly stronger than a C-H bond, which can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] However, the mechanistic reality is more nuanced; fluorination also alters the molecule's electronic properties and conformation, which can reduce its affinity for metabolizing enzymes and thus decrease the rate of clearance.[3][4]

This guide provides an in-depth examination of the chemical properties, synthesis, and application of this compound, designed for researchers and scientists engaged in advanced organic synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid, typically with a fruity odor characteristic of esters.[2] It is soluble in common organic solvents and possesses moderate polarity.[2] Its key physical and chemical identifiers are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146805-74-5 | [1][5] |

| Molecular Formula | C₄H₇FO₂ | [1] |

| Molecular Weight | 106.10 g/mol | [6] |

| Boiling Point | 108 °C (at 760 Torr) 35 °C (at 13 mmHg) 45-50 °C (at 15 mbar) | [1][5][7] |

| Density | 1.021 g/cm³ | [5] |

| Flash Point | 20 °C | [5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Purity (Typical) | ≥95% | [7] |

Spectroscopic Characterization

The structural integrity and stereochemistry of this compound are confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR):

The NMR spectra provide the definitive structural fingerprint of the molecule. The presence of the chiral center and the fluorine atom leads to characteristic splitting patterns.

-

¹H NMR: A patent for the synthesis of this compound provides the following proton NMR data.[1]

-

δ 5.1 ppm (dqw, 1H): This signal corresponds to the proton at the C2 position (the α-carbon). It is split into a doublet by the adjacent fluorine atom and into a quartet by the three methyl protons. The "w" likely indicates a wide or complex multiplet.

-

δ 3.8 ppm (s, 3H): This singlet represents the three protons of the methyl ester group.

-

δ 1.5 ppm (dqw, 3H): This signal corresponds to the three protons of the methyl group at C3. It is split into a doublet by the vicinal proton at C2 and further split by the geminal fluorine atom.

-

-

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique.[8] For this compound, a single resonance is expected. This signal will be split by the adjacent proton at C2 and the three protons on the C3 methyl group, resulting in a complex multiplet, likely a doublet of quartets. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for assessing purity and monitoring reactions involving fluorinated compounds.[8][9]

Table 2: Summary of Expected NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~5.1 | Doublet of Quartets (dqw) | H at C2 (-CHF-) |

| ~3.8 | Singlet (s) | Methoxy Protons (-OCH₃) | |

| ~1.5 | Doublet of Quartets (dqw) | Methyl Protons (-CH₃) | |

| ¹⁹F | Compound-specific | Doublet of Quartets (dq) | Fluorine at C2 |

| ¹³C | Compound-specific | Doublet (d, ¹JCF) | Carbonyl Carbon (C=O) |

| Compound-specific | Doublet (d, ¹JCF) | C2 (-CHF-) | |

| Compound-specific | Singlet (s) | Methoxy Carbon (-OCH₃) | |

| Compound-specific | Doublet (d, ²JCF) | C3 (-CH₃) |

Note: Specific chemical shifts and coupling constants (J values) can vary based on the solvent and spectrometer frequency. The data provided is based on reported values and established principles.[1]

Enantioselective Synthesis: A Validated Protocol

The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals. The most effective methods rely on the stereoselective fluorination of a chiral precursor, such as (S)-methyl lactate. This approach ensures the inversion of stereochemistry at the C2 position, yielding the desired (R)-enantiomer.

The following protocol is based on a validated, one-step fluorination process that demonstrates high yield and excellent enantiomeric excess.[1] The causality behind this choice of precursor is clear: commercially available, enantiopure methyl lactate provides a cost-effective and reliable starting point for introducing the chiral fluorine atom. The fluorinating agent, tetrafluoroethyldimethylamine (TFEDMA), is effective for this transformation.

Diagram: Synthesis Workflow

Caption: Stereoselective synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound with high enantiomeric excess via fluorination of (S)-(-)-methyl lactate.

Materials:

-

(S)-(-)-Methyl Lactate (10.4 g, 0.1 mol)

-

Tetrafluoroethyldimethylamine (TFEDMA) (21.75 g, 0.15 mol)

-

Dichloromethane (DCM)

-

Ice

-

Reaction flask equipped with a dropping funnel and magnetic stirrer

-

Vigreux distilling column and distillation apparatus

Procedure:

-

Reaction Setup: Charge a suitable reaction flask with 10.4 g (0.1 mol) of (S)-(-)-methyl lactate.

-

Reagent Addition: Begin stirring the methyl lactate and slowly add 21.75 g (0.15 mol) of tetrafluoroethyldimethylamine (TFEDMA) dropwise via the addition funnel. Causality Note: The slow, dropwise addition is crucial to control the exothermic nature of the reaction and maintain the internal temperature below 30 °C, which prevents side reactions and potential degradation.

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours to ensure complete conversion.

-

Workup - Quenching: Carefully pour the reaction mixture onto ice to quench any unreacted fluorinating agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Perform at least two extractions to ensure quantitative recovery.

-

Purification: Combine the organic extracts and set up for fractional distillation using a Vigreux column. Self-Validation: This purification step is self-validating; the distinct boiling points of the product, residual starting material, and byproducts allow for clean separation.

-

Isolation: Collect the fraction boiling at 45-50 °C under reduced pressure (15 mbar). This fraction contains the pure this compound. The reported yield for this procedure is 8.3 g (83%), with a 96% enantiomeric excess (ee).[1]

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound stems from its role as a chiral intermediate. Its incorporation into larger molecules allows for the precise installation of a stereodefined fluoro-methyl group, a common strategy in medicinal and agricultural chemistry.

-

Pharmaceuticals: It is a documented intermediate in the synthesis of drugs like flupentixol, an antipsychotic medication.[5] The specific stereochemistry is often essential for therapeutic activity, as different enantiomers can have vastly different pharmacological profiles.

-

Agrochemicals: In the agrochemical industry, it serves as a precursor for herbicides such as haloxyfop.[5] The presence of the fluorinated chiral center can enhance the efficacy and selectivity of the herbicide.

Safety and Handling

As a flammable and irritant chemical, proper handling of this compound is mandatory.

-

Hazards:

-

Precautions:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Always consult the most current Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is more than a simple fluorinated ester; it is a strategic tool for introducing chirality and metabolic stability into complex molecules. Its well-defined synthesis from readily available precursors and its proven utility in high-value applications underscore its importance. A thorough understanding of its chemical properties, spectroscopic signature, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

Sources

- 1. US20100069663A1 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents [patents.google.com]

- 2. CAS 146805-74-5: Methyl (2R)-2-fluoropropanoate [cymitquimica.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Cas 146805-74-5,Methyl (2R)-2-fluoropropanoate | lookchem [lookchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 146805-74-5 Cas No. | Methyl (R)-2-fluoropropionate | Apollo [store.apolloscientific.co.uk]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Analysis of (r)-Methyl 2-fluoropropionate

Foreword: The Strategic Importance of Fluorinated Chiral Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules offers a powerful tool to modulate a compound's physicochemical and biological properties. (r)-Methyl 2-fluoropropionate (CAS 146805-74-5), a chiral fluorinated ester, stands as a quintessential example of a high-value building block. Its unique stereoelectronic profile, conferred by the fluorine atom at the stereogenic α-carbon, makes it a sought-after intermediate in the synthesis of complex, high-value molecules, including pharmaceuticals and agrochemicals. For instance, it serves as a key intermediate in the synthesis of the antipsychotic medication flupentixol and the herbicide haloxyfop.[1][2]

This guide provides an in-depth technical overview of the structural analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of its synthesis, detailed spectroscopic characterization, and the essential techniques for verifying its enantiomeric purity. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind the analytical choices, ensuring a comprehensive and self-validating understanding of this important molecule.

Physicochemical and Stereochemical Identity

This compound is a colorless liquid with the molecular formula C₄H₇FO₂ and a molecular weight of 106.10 g/mol .[3] Its IUPAC name is methyl (2R)-2-fluoropropanoate, and its structure is confirmed by the canonical SMILES string CF.[1] The presence of a fluorine atom adjacent to the ester group creates a distinct stereoelectronic environment that significantly influences its conformational behavior and reactivity.[1]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Molecular structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 146805-74-5 |

| Molecular Formula | C₄H₇FO₂ |

| Molecular Weight | 106.10 g/mol |

| Boiling Point | 108 °C |

| Density | 1.021 g/cm³ |

| Flash Point | 20 °C |

Enantioselective Synthesis: A Brief Overview

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific synthesis. Two primary routes have been established:

-

Esterification of (r)-2-fluoropropionic acid: This straightforward method involves the reaction of enantiomerically pure (r)-2-fluoropropionic acid with methanol, typically in the presence of an acid catalyst.[1]

-

Stereoselective Fluorination of (S)-Methyl Lactate: A more sophisticated approach involves the direct fluorination of the readily available (S)-methyl lactate. This reaction often employs specialized fluorinating reagents, such as tetrafluoroethyldimethylamine (TFEDMA), to achieve high yields and excellent enantiomeric excess (typically >96% ee).[1] A patented method describes the fluorination of S-methyl lactate in the presence of an organic base to yield the desired this compound.[2]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} General workflow for the enantioselective synthesis.

Comprehensive Spectroscopic Analysis

A thorough structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis is required.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, we expect to see three distinct signals:

-

A doublet of quartets for the α-proton (CH), coupled to both the adjacent methyl protons and the fluorine atom.

-

A singlet for the methyl ester protons (OCH₃).

-

A doublet for the β-methyl protons (CH₃), coupled to the α-proton.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. We anticipate four distinct signals, corresponding to the carbonyl carbon, the α-carbon, the methyl ester carbon, and the β-methyl carbon. The signal for the α-carbon will be split into a doublet due to coupling with the directly attached fluorine atom (¹JCF).

3.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clear signal for the fluorine atom.[4] The chemical shift of the fluorine signal is indicative of its electronic environment. The signal will appear as a quartet of doublets due to coupling with the α-proton and the β-methyl protons.

Table 2: Predicted NMR Data for this compound *

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | |||

| α-H | ~5.0 - 5.2 | dq | J(H-F) ≈ 48, J(H-H) ≈ 7 |

| OCH₃ | ~3.8 | s | - |

| β-CH₃ | ~1.6 | dd | J(H-H) ≈ 7, J(H-F) ≈ 24 |

| ¹³C | |||

| C=O | ~170 | d | ³J(C-F) ≈ 4 |

| α-C | ~88 | d | ¹J(C-F) ≈ 180 |

| OCH₃ | ~53 | s | - |

| β-CH₃ | ~16 | d | ²J(C-F) ≈ 22 |

| ¹⁹F | ~ -180 to -190 (vs. CFCl₃) | qd | J(F-Hα) ≈ 48, J(F-Hβ) ≈ 24 |

*Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 106. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 75, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) to give a fragment at m/z = 47.

dot graph "mass_spec_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Predicted major fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1740-1760 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations, as well as a C-F stretching vibration.

Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical for its intended applications. Chiral gas chromatography (GC) is the most common and effective method for this purpose.

Chiral Gas Chromatography (GC) Protocol

Principle: Chiral GC utilizes a stationary phase that is itself chiral. This chiral stationary phase interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, therefore, separation.

Experimental Protocol:

-

Column Selection: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXsm), is essential for enantiomeric separation.[5]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 200-250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

-

Oven Temperature Program: An initial temperature of around 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 150-180 °C. The exact program should be optimized to achieve baseline separation of the enantiomers.

-

Detector: Flame Ionization Detector (FID) is typically used for its high sensitivity to organic compounds.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

dot graph "chiral_gc_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Workflow for enantiomeric purity assessment by chiral GC.

Conclusion

The structural analysis of this compound is a multi-faceted process that requires a synergistic application of modern analytical techniques. From confirming its molecular structure and stereochemistry through NMR, MS, and IR spectroscopy to quantifying its enantiomeric purity via chiral GC, each step is critical in ensuring the quality and suitability of this important chiral building block for its diverse applications in research and industry. This guide provides a robust framework for the comprehensive characterization of this compound, empowering scientists to utilize this versatile molecule with confidence and precision.

References

-

LookChem. (n.d.). Cas 146805-74-5,Methyl (2R)-2-fluoropropanoate. Retrieved from [Link]

- Google Patents. (n.d.). US20100069663A1 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate.

-

ResearchGate. (2015). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

ResearchGate. (2018, October 11). Characterization and synthesis of methyl lactate through esterification reaction under supercritical state of carbon dioxide. Retrieved from [Link]

-

Oldfield Group Website. (1996, August 15). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

-

Scribd. (n.d.). Enantioselective Synthesis of (S) - 2-Methyl-1-Alkanols Via Bakers' Yeast. Retrieved from [Link]

-

PubMed. (n.d.). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropropionic acid methyl ester. Retrieved from [Link]

-

PubMed. (2021, February 14). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chiral Separation Principles. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Methyl 2-fluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (R)-Methyl 2-fluoropropionate, a chiral fluorinated ester of significant interest in the pharmaceutical and agrochemical industries. Its stereochemistry plays a crucial role in its biological activity, making detailed structural elucidation paramount.[1] This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this molecule, offering not just the data, but also the underlying scientific principles and field-proven insights for its accurate characterization.

Introduction to this compound

This compound (CAS RN: 146805-74-5) is a colorless liquid with the molecular formula C₄H₇FO₂ and a molecular weight of 106.10 g/mol .[2][3] Its structure, featuring a fluorine atom at the alpha-position to a carbonyl group, introduces unique electronic effects and a stereocenter that are fundamental to its reactivity and interaction with biological systems. The accurate and unambiguous determination of its structure and stereochemical integrity is a critical step in any research or development pipeline.

dot graph "molecule" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms. The presence of fluorine adds an extra layer of complexity and informational depth due to spin-spin coupling with both protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methoxy, alpha-proton, and methyl protons. The coupling of these protons with the adjacent fluorine atom provides definitive structural confirmation.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -OCH₃ | ~3.8 | Singlet | N/A |

| -CH(F)- | ~5.1 | Doublet of Quartets | ²JHF ≈ 48 Hz, ³JHH ≈ 7 Hz |

| -CH₃ | ~1.6 | Doublet | ³JHF ≈ 24 Hz |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield shift of the alpha-proton (~5.1 ppm) is a direct consequence of the deshielding effect of both the adjacent fluorine atom and the carbonyl group. Its complex multiplicity, a doublet of quartets, arises from coupling to the fluorine atom (a large doublet splitting, ²JHF) and the three protons of the neighboring methyl group (a quartet, ³JHH). The methyl group at the chiral center appears as a doublet due to coupling with the fluorine atom (³JHF). The methoxy group, being isolated from other protons, presents as a clean singlet. The magnitudes of the H-F coupling constants are particularly diagnostic.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The direct and through-bond couplings to fluorine are key features of the spectrum.

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz |

| C=O | ~170 | Doublet | ²JCF ≈ 20 Hz |

| -CH(F)- | ~88 | Doublet | ¹JCF ≈ 185 Hz |

| -OCH₃ | ~53 | Singlet | N/A |

| -CH₃ | ~16 | Doublet | ²JCF ≈ 25 Hz |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The most striking feature of the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon bearing the fluorine atom, typically around 185 Hz. This large coupling is a hallmark of a direct C-F bond. The carbonyl carbon and the methyl carbon also exhibit smaller two-bond couplings to the fluorine atom (²JCF). The chemical shift of the carbon attached to fluorine is significantly downfield (~88 ppm) due to the electronegativity of the fluorine atom.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data for this compound.

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

Spectral Width: 0-12 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, depending on the concentration.

-

Spectral Width: 0-200 ppm.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carbonyl group, the C-F bond, and the C-O bonds of the ester.

| **Frequency (cm⁻¹) ** | Vibrational Mode | Intensity |

| ~2990-2850 | C-H stretch (alkyl) | Medium |

| ~1760 | C=O stretch (ester) | Strong |

| ~1450, ~1380 | C-H bend (alkyl) | Medium |

| ~1200-1000 | C-O stretch (ester) & C-F stretch | Strong, Broad |

Expertise & Experience: Interpreting the IR Spectrum

The most prominent feature in the IR spectrum is the strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an ester. The presence of the electronegative fluorine atom at the alpha-position typically shifts this band to a higher frequency compared to a non-fluorinated analogue. The region between 1200 and 1000 cm⁻¹ is often complex, containing strong absorptions from the C-O stretching vibrations of the ester group, as well as the C-F stretching vibration. The C-H stretching and bending vibrations of the methyl and methoxy groups are observed in their expected regions.

Experimental Protocol for IR Data Acquisition (Neat Liquid)

This protocol outlines the procedure for obtaining an IR spectrum of this compound as a neat liquid film.

Sample Preparation:

-

Cell Selection: Use two clean, dry salt plates (e.g., NaCl or KBr).

-

Sample Application: Place a single drop of this compound onto the center of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty spectrometer should be collected prior to running the sample.

dot graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} IR Experimental Workflow

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and IR, provide a robust and self-validating system for the identification and structural confirmation of this compound. The characteristic chemical shifts, coupling constants (particularly H-F and C-F couplings), and vibrational frequencies serve as a unique fingerprint for this molecule. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is essential for researchers, scientists, and drug development professionals working with this important chiral building block. The conformational equilibrium between cis and trans rotamers, influenced by solvent polarity, is a key stereodynamic property that can be further investigated using these spectroscopic techniques.[4]

References

-

LookChem. (n.d.). Cas 146805-74-5, Methyl (2R)-2-fluoropropanoate. Retrieved from [Link]

Sources

The Stereochemical Imperative of (R)-Methyl 2-fluoropropionate: A Technical Guide for Drug Development Professionals

Introduction: Beyond Flat Structures – The Critical Role of Stereochemistry in Fluorinated Building Blocks

In modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of fluorine into drug candidates has become a cornerstone of this endeavor, offering a means to modulate key physicochemical and pharmacological properties. However, the true potential of fluorination is only realized when coupled with precise stereochemical control. (R)-Methyl 2-fluoropropionate, a seemingly simple chiral ester, stands as a testament to this principle. It is not merely a fluorinated building block; it is a stereochemically defined synthon that imparts critical conformational constraints and metabolic resilience to complex active pharmaceutical ingredients (APIs).

This technical guide moves beyond a simple recitation of facts to provide a deep, field-proven perspective on the stereochemical significance of this compound. We will explore the causality behind its synthesis, the rigorous analytical methods required to validate its purity, and its strategic application in constructing sophisticated therapeutic agents. This document is intended for researchers, scientists, and drug development professionals who understand that in the world of molecular interactions, shape is everything.

Physicochemical and Stereoelectronic Properties

This compound (CAS: 146805-74-5) is a chiral fluorinated ester with the molecular formula C₄H₇FO₂. The presence of a fluorine atom at the α-position to the carbonyl group introduces profound stereoelectronic effects that govern its reactivity and its influence on the conformation of larger molecules.

-

Gauche Effect: The fluorine atom, being highly electronegative, engages in hyperconjugative interactions with the ester moiety. This leads to a solvent-dependent equilibrium between cis and trans rotamers, a phenomenon critical for its behavior in asymmetric synthesis[1].

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (approx. 116 kcal/mol). When the α-position is a site of potential metabolic oxidation in a parent molecule, the introduction of fluorine at this stereocenter can effectively block this pathway, thereby increasing the drug's half-life and bioavailability[1][2].

| Property | Value | Reference |

| CAS Number | 146805-74-5 | [1] |

| Molecular Formula | C₄H₇FO₂ | [1] |

| Molecular Weight | 106.1 g/mol | [1] |

| Appearance | Clear Oil | [1] |

| Boiling Point | 35°C (reduced pressure) | [1] |

| Stereochemical Descriptor | (R) | [1] |

The Stereochemical Significance in Drug Action: The Case of Dopamine Receptor Antagonists

This compound is a known intermediate in the synthesis of thioxanthene-based antipsychotics, such as Flupentixol[3]. These drugs function primarily as antagonists of dopamine D1 and D2 receptors[4]. The therapeutic activity of these agents is critically dependent on their geometry, with the cis(Z)-isomer being the pharmacologically active form, while the trans(E)-isomer is largely inactive[2][5].

The neuroleptic potency is highly dependent on the structure of the side chain attached to the thioxanthene core[6]. The introduction of a stereochemically defined center, such as that provided by this compound, serves a crucial purpose:

-

Optimized Receptor-Ligand Interactions: The three-dimensional space of a receptor's binding pocket is chiral. A single enantiomer of a drug will fit into this pocket with a much higher affinity and specificity than its mirror image. Using an enantiopure building block ensures that the final API has the optimal orientation for interacting with key residues in the dopamine receptor, maximizing potency.

-

Elimination of "Isomeric Ballast": The inactive (S)-enantiomer is not merely inert; it is "isomeric ballast." It contributes to the patient's metabolic load without providing therapeutic benefit and can potentially cause off-target effects or unforeseen toxicity. Regulatory bodies increasingly demand the use of single-enantiomer drugs for this reason.

-

Predictable Pharmacokinetics: The two enantiomers of a drug can be metabolized at different rates. By synthesizing only the active (R)-isomer, a more predictable pharmacokinetic profile is achieved, leading to more reliable dosing and patient outcomes.

While the primary determinant of activity in Flupentixol is the cis(Z)-geometry, the use of this compound in constructing the side chain is an essential secondary refinement to ensure optimal interaction with the chiral environment of the dopamine receptor binding site.

Caption: Logical workflow from chiral precursor to biological significance.

Synthesis and Chiral Integrity Verification: A Self-Validating System

A technical guide's value lies in its actionable protocols. Here, we detail two robust methods for obtaining enantiopure this compound and the critical analytical workflow to validate its stereochemical purity.

Primary Synthetic Route: Asymmetric Fluorination

This method is the preferred industrial approach as it directly converts a readily available chiral precursor into the desired product with high stereochemical fidelity, avoiding a resolution step. The causality is clear: starting with a pure enantiomer, (S)-(-)-methyl lactate, and using a reaction mechanism that proceeds with inversion of configuration, yields the desired (R)-enantiomer.

Protocol: Stereoselective Synthesis of this compound [2]

-

Reactor Setup: To a clean, dry, nitrogen-purged reaction vessel equipped with a dropping funnel, magnetic stirrer, and temperature probe, add 10.4 g (0.1 mol) of (S)-(-)-methyl lactate.

-

Reagent Addition: Slowly add 21.75 g (0.15 mol) of tertafluoroethyldimethylamine (TFDMA) dropwise to the methyl lactate.

-

Causality: TFDMA acts as a deoxofluorinating agent. The dropwise addition is crucial to control the exotherm and maintain the reaction temperature below 30°C, which is critical for preventing side reactions and ensuring high enantioselectivity.

-

-

Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 12 hours.

-

Work-up: Quench the reaction by pouring the mixture onto crushed ice. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation over a Vigreux column.

-

Product Collection: Collect the fraction boiling at 45-50°C / 15 mbar.

-

Expected Outcome: This protocol typically yields approximately 8.3 g (83% yield) of this compound with an enantiomeric excess (e.e.) of >96%.

Alternative Route: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful alternative when starting from a racemic mixture. It leverages the inherent chirality of enzymes to selectively react with one enantiomer, leaving the other unreacted. Lipases are particularly effective for this transformation.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic Methyl 2-fluoropropionate (Adapted from[7][8][9])

-

System Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.5).

-

Substrate Addition: Add racemic methyl 2-fluoropropionate to the buffer to a final concentration of approximately 500 mM. A co-solvent such as tert-butanol may be used to improve solubility.

-

Enzyme Addition: Add an immobilized lipase, such as Candida rugosa lipase (CRL) or Pseudomonas cepacia lipase (PCL).

-

Causality: Immobilized lipases are preferred for ease of removal from the reaction mixture and enhanced stability, making them reusable and cost-effective for industrial applications.

-

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress carefully using the analytical method described below.

-

Termination: Stop the reaction at or near 50% conversion. This is the theoretical maximum yield for a kinetic resolution, where the concentration of the desired unreacted ester is highest and its enantiomeric excess is maximized.

-

Work-up and Separation: Filter off the immobilized enzyme. Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted this compound (ester) can then be separated from the hydrolyzed (S)-2-fluoropropionic acid by standard extraction and chromatographic techniques.

Mandatory Validation: Chiral Gas Chromatography

The claim of enantiopurity is meaningless without a robust, validated analytical method. Chiral gas chromatography (GC) is exceptionally well-suited for separating the volatile enantiomers of methyl 2-fluoropropionate.

Protocol: Enantiomeric Excess Determination by Chiral GC (Adapted from[3][10])

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Stationary Phase (Column): A cyclodextrin-based capillary column is required. A β-cyclodextrin column, such as a CHIRALDEX® B-DM or similar, is an excellent starting point.

-

Causality: Cyclodextrins are chiral, cyclic oligosaccharides that form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. The small differences in the stability of these complexes lead to different retention times, enabling separation.

-

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Program: An isothermal temperature of 70°C is a good starting point. Adjust as needed to achieve baseline resolution (Rs > 1.5). Lowering the temperature often increases the separation factor (α) at the cost of longer run times.

-

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 0.5 mg/mL) in a volatile solvent like dichloromethane.

-

Analysis and Calculation: Inject the sample. Identify the peaks corresponding to the (R) and (S) enantiomers (requires injection of a racemic standard). Calculate the enantiomeric excess using the formula:

-

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Side-chain effects on phenothiazine cation radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical properties of methyl (2R)-2-fluoropropanoate

An In-Depth Technical Guide to the Physical Properties of Methyl (2R)-2-fluoropropanoate

Abstract

Methyl (2R)-2-fluoropropanoate is a chiral fluorinated ester of significant interest in the pharmaceutical and agrochemical industries. Its utility as a stereospecific building block necessitates a comprehensive understanding of its physical properties for effective process development, quality control, and formulation. This technical guide provides an in-depth analysis of the key physical and chemical characteristics of methyl (2R)-2-fluoropropanoate, offering field-proven insights into their determination and relevance. The document is structured to provide both reference data and practical, self-validating experimental protocols for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. Methyl (2R)-2-fluoropropanoate is a chiral molecule where the stereocenter at the second carbon is in the (R) configuration. This specific spatial arrangement is crucial for its biological activity in downstream applications.[1][2]

The molecule consists of a propanoate backbone with a fluorine atom, a highly electronegative substituent, at the α-position to the carbonyl group. This feature significantly influences the compound's electronic properties, reactivity, and ultimately, its physical characteristics.[3]

| Identifier | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-fluoropropanoate | [4] |

| CAS Number | 146805-74-5 | [2][5] |

| Synonyms | Methyl (R)-2-fluoropropionate, (2R)-2-Fluoropropanoic acid methyl ester | [2][4][5] |

| Molecular Formula | C₄H₇FO₂ | [2][5] |

| Molecular Weight | 106.10 g/mol | [2][6] |

| Canonical SMILES | CF | [4][6] |

Summary of Core Physical Properties

For rapid assessment and comparison, the core physical properties of methyl (2R)-2-fluoropropanoate are summarized below. It is critical to note that properties such as boiling point can vary significantly with pressure.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid with a fruity odor | Ambient | [3] |

| Boiling Point | 108 °C | 760 mmHg (Atmospheric Pressure) | [2][5] |

| 35 °C | 13 mmHg | [7] | |

| Melting Point | Not Available | - | [5] |

| Density | 1.021 g/mL | 20-25 °C (Assumed) | [2][5] |

| Flash Point | 20 °C | Closed Cup | [2][5] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane) | Standard Temperature | [3] |

| Specific Rotation ([α]D) | Not Available | - | - |

| Refractive Index (n_D_) | Not Available | - | - |

Detailed Analysis of Physical Properties

Boiling Point and Volatility

The boiling point is a critical parameter for purification. The atmospheric boiling point of 108 °C indicates moderate volatility.[2][5] However, for high-purity applications, distillation under reduced pressure is the preferred method. The reported boiling point of 35 °C at 13 mmHg demonstrates that vacuum distillation allows for purification at significantly lower temperatures, minimizing the risk of thermal decomposition or side reactions, which is a common consideration for functionalized esters.[7]

Density

The density of 1.021 g/mL indicates that it is slightly denser than water.[2][5] This property is essential for process calculations, such as mass-to-volume conversions in a manufacturing setting, and for predicting phase separation behavior during aqueous workups in synthesis.

Solubility

Methyl (2R)-2-fluoropropanoate is reported to be soluble in organic solvents.[3] This is consistent with its molecular structure, which contains a polar ester group and a nonpolar alkyl backbone, conferring moderate overall polarity. This solubility profile is advantageous for its use in a wide range of organic reactions. Its miscibility with common solvents like dichloromethane, ethyl acetate, and tetrahydrofuran is expected, while its solubility in water is anticipated to be low.

Chirality and Specific Rotation

Refractive Index

The refractive index is a measure of how light propagates through the substance and is a unique physical constant for a pure compound at a specific temperature and wavelength. It is a rapid and non-destructive method for assessing purity. A deviation from the established refractive index for a pure sample would indicate the presence of impurities. Similar to specific rotation, a reliable literature value is not currently available, emphasizing the need for experimental determination on a well-characterized reference standard.

Experimental Workflows for Quality Control

The following section details the methodologies for verifying the physical properties and purity of methyl (2R)-2-fluoropropanoate. The choice of these experiments is driven by the need to confirm identity, quantify purity, and ensure the correct stereochemistry.

Workflow for Physical Property Verification

The logical flow for characterizing a new batch of methyl (2R)-2-fluoropropanoate involves a sequence of tests to confirm its identity and purity.

Caption: Workflow for quality control of a new batch.

Protocol for Purity Determination by Chiral Gas Chromatography (GC)

Principle: Chiral GC is the cornerstone for assessing both the chemical and enantiomeric purity of volatile chiral compounds. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation. For an ester like methyl (2R)-2-fluoropropanoate, this method can simultaneously detect achiral impurities and quantify the presence of the unwanted (2S) enantiomer.

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., Chirasil-DEX CB).

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a high-purity volatile solvent like ethyl acetate or hexane.

-

GC Conditions (Typical):

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). This program must be optimized to achieve baseline separation of the enantiomers and any impurities.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

The area of each peak is proportional to the concentration of the compound.

-

Chemical Purity (%) = (Area of main peak / Sum of all peak areas) x 100.

-

Enantiomeric Excess (% ee) = [(Area of (R) peak - Area of (S) peak) / (Area of (R) peak + Area of (S) peak)] x 100. For a high-purity sample, the (S) peak should be negligible.

-

Causality: The choice of a chiral column is non-negotiable as standard achiral columns cannot distinguish between enantiomers. The FID is chosen for its high sensitivity to organic compounds and its wide linear range, making it ideal for quantifying both major components and trace impurities.

Protocol for Specific Rotation Determination

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample. The specific rotation is a standardized value calculated from this observed rotation, which controls for concentration and path length.

Methodology:

-

Instrument: A polarimeter with a sodium lamp (D-line, 589 nm).

-

Sample Preparation:

-

Accurately weigh a sample of methyl (2R)-2-fluoropropanoate (e.g., 1.00 g).

-

Dissolve it in a suitable spectroscopic grade solvent (e.g., chloroform or ethanol) in a 10.00 mL volumetric flask. Ensure the solution is homogeneous.

-

Record the exact concentration (c) in g/mL.

-

-

Measurement:

-

Calibrate the instrument with a blank (the pure solvent).

-

Rinse and fill the sample tube (of a known path length, l, typically 1 decimeter) with the sample solution, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and record the observed rotation (α) at a constant temperature (T), typically 20 or 25 °C.

-

-

Calculation:

-

Specific Rotation [α]_D^T = α / (l × c)

-

The result is reported with the temperature and wavelength, e.g., [α]_D^20.

-

Causality: The sodium D-line is a historical standard wavelength for this measurement, ensuring comparability of data. Precise control of concentration and temperature is critical because the observed rotation is directly dependent on these parameters.

Protocol for Refractive Index Determination

Principle: An Abbe refractometer measures the critical angle of refraction between the sample and a prism of known high refractive index. This angle is directly converted to the refractive index of the sample.

Methodology:

-

Instrument: An Abbe refractometer with a circulating water bath for temperature control (e.g., at 20.0 °C).

-

Calibration:

-

Ensure the prism surface is clean.

-

Place a few drops of distilled water on the prism.

-

Adjust the instrument to read the known refractive index of water at the measurement temperature (1.3330 at 20 °C).

-

-

Measurement:

-

Clean the prism with a soft tissue and an appropriate solvent (e.g., ethanol), then allow it to dry completely.

-

Apply 2-3 drops of methyl (2R)-2-fluoropropanoate directly onto the prism surface.

-

Close the prism and allow 1-2 minutes for temperature equilibration.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

-

-

Reporting: The value is reported with the temperature, e.g., n_D^20.

Causality: Temperature control is paramount as the refractive index of a liquid is highly sensitive to temperature changes. Calibration with a known standard like water ensures the accuracy of the instrument.

Safety and Handling

Methyl (2R)-2-fluoropropanoate is a flammable liquid and vapor. It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[1][7]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

-

Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

The physical properties of methyl (2R)-2-fluoropropanoate are dictated by its unique structure, featuring a chiral center and an α-fluoro substituent. While key data such as boiling point and density are well-documented, other critical chiral-specific properties like specific rotation and refractive index require careful experimental determination for each batch to ensure stereochemical integrity and purity. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important synthetic building block, ensuring its quality and suitability for high-stakes applications in drug development and beyond.

References

-

ChemWhat. (n.d.). Methyl (2R)-2-fluoropropanoate CAS#: 146805-74-5. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. canbipharm.com [canbipharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Methyl (2R)-2-fluoropropanoate | 146805-74-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 146805-74-5 Cas No. | Methyl (R)-2-fluoropropionate | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Chirality and Optical Rotation of (R)-Methyl 2-fluoropropionate

Introduction: The Strategic Importance of Chiral Fluorinated Building Blocks

In the landscape of modern drug discovery and molecular imaging, the precise three-dimensional arrangement of atoms is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The strategic incorporation of fluorine into these molecules can further enhance metabolic stability, binding affinity, and bioavailability. (R)-Methyl 2-fluoropropionate (CAS 146805-74-5) stands as a key exemplar of these principles. It is a versatile chiral building block used in the synthesis of complex stereochemically defined compounds.[1][2] Its most notable application is as a precursor for advanced Positron Emission Tomography (PET) imaging agents, such as 2-¹⁸F-fluoropropionic acid (¹⁸F-FPA), which shows significant promise in the oncology field.[1] This guide provides an in-depth examination of the chirality of this compound and presents a self-validating framework for the determination of its optical rotation, a critical parameter for ensuring stereochemical integrity.

Section 1: The Stereochemical Identity of this compound

Chirality in methyl 2-fluoropropionate originates from a single stereogenic center at the second carbon (C2) of the propionate backbone. This carbon atom is bonded to four different substituents: a hydrogen atom (H), a fluorine atom (F), a methyl group (-CH₃), and a methoxycarbonyl group (-COOCH₃).

According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

Fluorine (F) has the highest atomic number and receives the highest priority (1).

-

The methoxycarbonyl group (-COOCH₃) takes the next highest priority (2) based on the atoms attached to C2.

-

The methyl group (-CH₃) is assigned priority (3).

-

Hydrogen (H) has the lowest atomic number and receives the lowest priority (4).

For the (R)-enantiomer, when the lowest priority group (H) is oriented away from the viewer, the sequence from the highest to the lowest priority (1 → 2 → 3) proceeds in a clockwise direction. Its mirror image, the (S)-enantiomer, exhibits a counter-clockwise progression.

Section 2: Optical Rotation as a Macroscopic Manifestation of Chirality

Chiral molecules possess the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. This property is measured using an instrument called a polarimeter. The direction and magnitude of this rotation are fundamental characteristics of a specific enantiomer.

-

Dextrorotatory (+): Compounds that rotate light in a clockwise direction.

-

Levorotatory (-): Compounds that rotate light in a counter-clockwise direction.

The (R)-enantiomer of methyl 2-fluoropropionate is optically active and will rotate plane-polarized light in a specific direction, which is equal in magnitude but opposite in direction to its (S)-counterpart.[1] However, a standardized specific rotation value for this compound is not consistently reported across public scientific literature or commercial databases. This is often the case for chiral intermediates where enantiomeric purity is more definitively and routinely assessed by chromatographic methods.

Therefore, this guide focuses on establishing the robust, self-validating protocol necessary for any research or quality control laboratory to determine this value accurately.

Section 3: A Validated Protocol for the Determination of Specific Rotation

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the Biot equation:

[α]Tλ = α / (l × c)

Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (typically the Sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

This protocol provides the necessary steps for an analyst to determine the specific rotation of a given sample of this compound.

Experimental Protocol: Polarimetry of this compound

1. Instrumentation and Calibration:

- Instrument: A calibrated polarimeter equipped with a sodium lamp (λ = 589 nm).

- Temperature Control: The sample chamber must be thermostatically controlled, typically at 20°C or 25°C. Record the exact temperature.

- Polarimeter Cell: A 1.0 dm path length cell is standard. Ensure the cell is clean, dry, and free of scratches.

2. Sample Preparation (The Causality of Choice):

- Solvent Selection: Chloroform (CHCl₃) or ethanol (EtOH) are common choices for non-protic and protic environments, respectively. The solvent must be of high purity and optically inactive. The choice of solvent is critical as molecular conformation and, thus, optical rotation can be solvent-dependent. Chloroform is often preferred for its ability to solubilize a wide range of organic compounds.

- Concentration: Accurately weigh approximately 100-200 mg of this compound. Quantitatively transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. A concentration (c) of 1-2 g/100 mL (0.01-0.02 g/mL) is typical. The concentration must be high enough to produce a measurable rotation but low enough to ensure complete dissolution and linearity.

- Solution Clarity: The final solution must be perfectly clear and free of any air bubbles or particulate matter, which can interfere with the light path.

3. Measurement Procedure (A Self-Validating System):

- Step 1: Blank Measurement: Fill the polarimeter cell with the pure solvent that was used for the sample solution. Place it in the instrument and perform a "zero" or "blank" reading. This corrects for any minor optical activity from the solvent or the cell itself.

- Step 2: Sample Measurement: Carefully rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are trapped. Place the cell in the instrument.

- Step 3: Data Acquisition: Record the observed rotation (α). To ensure reliability, take at least three to five independent readings and calculate the average. The readings should be stable and reproducible.

4. Calculation and Reporting:

- Step 1: Calculate Concentration (c): c (g/mL) = mass of sample (g) / volume of solution (mL)

- Step 2: Calculate Specific Rotation [α]: Use the Biot equation: [α] = αavg / (l × c)

- Step 3: Report the Value: The final value must be reported with all experimental conditions, for example: [α]20D = +X.X° (c = 0.01, CHCl₃) .

Data Presentation: Key Parameters

| Parameter | Symbol | Typical Value/Unit | Rationale |

| Temperature | T | 20°C or 25°C | Optical rotation is temperature-dependent. |

| Wavelength | λ | 589 nm (Sodium D-line) | A standardized wavelength ensures comparability. |

| Path Length | l | 1.0 dm | A standard, calibrated path length is crucial for the calculation. |

| Concentration | c | 0.01 - 0.02 g/mL | Must be precisely known and optimized for signal strength. |

| Solvent | - | Chloroform / Ethanol | Must be inert, optically inactive, and fully dissolve the sample. |

Visualization of the Polarimetry Workflow

Caption: Workflow for determining specific optical rotation.

Section 4: Orthogonal Verification of Enantiomeric Purity

While polarimetry confirms the presence of a chiral, optically active compound and the net direction of rotation, it is not the most precise method for determining the exact ratio of enantiomers in a mixture. The relationship between specific rotation and enantiomeric excess (ee) is linear:

ee (%) = ([α]mixture / [α]pure) × 100

For this reason, chiral chromatography (HPLC or GC) is the authoritative method for assessing enantiomeric purity.[1] This technique uses a chiral stationary phase to physically separate the (R) and (S) enantiomers, allowing for their direct quantification.

Conceptual Relationship: Chirality, Rotation, and Purity

Caption: Interrelation of chiral properties and analytical methods.

For drug development and quality control, a workflow combining polarimetry as a rapid identity check and chiral chromatography for accurate purity determination provides a robust, self-validating system for the characterization of this compound.

References

Sources

A Guide to the Discovery and Synthetic Evolution of Fluorinated Chiral Esters

Abstract

The strategic incorporation of fluorine into chiral ester moieties represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and modulated electronic character—have made fluorinated chiral esters indispensable building blocks for the development of novel pharmaceuticals and advanced materials.[1][2] This technical guide provides an in-depth exploration of the discovery and historical evolution of these critical compounds. We will trace the progression from early, often serendipitous, findings to the sophisticated and highly selective synthetic methodologies employed today. Key topics include the development of asymmetric fluorination, the application of enzymatic and biocatalytic resolutions, and the impact of these advancements on drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis and application of fluorinated chiral esters.

Introduction: The Significance of Fluorine in Chiral Esters

The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties.[1] When incorporated into a chiral ester, the high electronegativity and relatively small van der Waals radius of fluorine can lead to profound changes in a molecule's conformation, pKa, and metabolic stability.[1][2] These modifications are often exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[3] For instance, the increased lipophilicity of a fluorinated compound can improve its ability to cross cellular membranes, a critical factor for drug efficacy.[3]

The presence of a stereocenter, particularly a carbon-fluorine stereocenter, is a common feature in many modern pharmaceuticals, including antiviral, anti-inflammatory, and anti-cancer agents.[4][5] The precise three-dimensional arrangement of atoms is crucial for molecular recognition and biological activity. Consequently, the development of synthetic methods that can reliably and efficiently produce enantiomerically pure fluorinated chiral esters has been a major focus of chemical research.

Historical Perspective: From Early Observations to Asymmetric Synthesis

The history of organofluorine chemistry dates back to the late 19th and early 20th centuries, with early methods for synthesizing fluorinated esters involving fluorine exchange reactions using reagents like silver or mercurous fluoride.[6] Initial interest in these compounds was driven by their potential application as insecticides.[6] However, the true potential of fluorinated chiral esters in medicine and materials science was not fully realized until the development of modern synthetic methods that allowed for precise control over stereochemistry.

A significant turning point in the synthesis of chiral molecules was the advent of asymmetric synthesis, a field that has its conceptual roots in the work of pioneers dating back to the time of Pasteur.[7] The ability to selectively create one enantiomer over another is paramount, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other inactive or even toxic.

The Evolution of Synthetic Methodologies

The synthesis of fluorinated chiral esters has evolved from classical resolution techniques to highly sophisticated catalytic asymmetric methods. This progression has been driven by the increasing demand for enantiomerically pure compounds and the desire for more efficient and sustainable chemical processes.

Kinetic Resolution: The Power of Enzymes

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, have proven to be exceptionally effective catalysts for the kinetic resolution of fluorinated esters.[8][9]

In a typical enzymatic kinetic resolution, a racemic mixture of a fluorinated ester is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted.[8] This process can yield both the hydrolyzed carboxylic acid and the unreacted ester in high enantiomeric purity.[8][10] For example, the hydrolase-catalyzed kinetic resolution of fluorinated arylcarboxylic acid ethyl esters often results in the formation of the (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric excess.[8]

Table 1: Comparison of Catalysts in Enzymatic Kinetic Resolution of Fluorinated Esters

| Enzyme/Catalyst | Substrate | Products | Key Advantages |

| Amano PS (Lipase from Burkholderia cepacia) | Racemic fluorinated arylcarboxylic acid ethyl esters | (S)-carboxylic acid and (R)-ester | Excellent selectivity and good yields.[8] |

| Aspergillus niger lipase (ANL) | Racemic β-amino esters | Enantiomerically enriched β-amino esters and acids | High selectivity, particularly with purified enzyme.[10] |

| Candida antarctica lipase B (CAL-B) | Racemic β-amino esters | Enantiomerically enriched β-amino esters and acids | Good enantioselectivity.[10] |

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Fluorinated Ester

-

Preparation of the Racemic Ester: Synthesize the racemic fluorinated ester using standard esterification procedures. For example, reacting the corresponding carboxylic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst.[8]

-

Enzymatic Hydrolysis:

-

Dissolve the racemic ester in a suitable solvent system, such as a mixture of methyl tert-butyl ether (MTBE) and water.[8]

-

Add the lipase (e.g., Amano PS) to the solution.[8]

-

Stir the mixture at room temperature for a specified period (e.g., 16 hours), monitoring the reaction progress by techniques such as chiral HPLC.[8]

-

-

Work-up and Separation:

-

After the desired conversion is reached, stop the reaction.

-

Separate the hydrolyzed carboxylic acid from the unreacted ester. This can often be achieved by adjusting the pH of the aqueous phase to deprotonate the acid, allowing for its extraction into an aqueous basic solution, while the ester remains in the organic phase.[8]

-

-

Purification and Analysis:

-

Purify the separated acid and ester using techniques like chromatography.

-

Determine the enantiomeric excess (ee) of each product using chiral HPLC.

-

Asymmetric Fluorination: Direct Introduction of the Fluorine Stereocenter

While kinetic resolution is effective, it is inherently limited by a maximum theoretical yield of 50% for a single enantiomer. Asymmetric fluorination, on the other hand, offers the potential for a 100% theoretical yield of the desired enantiomer by directly creating the C-F stereocenter in an enantioselective manner. Over the past few decades, a variety of powerful metal-catalyzed and organocatalyzed fluorination reactions have been developed.[11]

Electrophilic Fluorination: This is the most common approach and involves the reaction of a nucleophilic carbon pronucleophile (e.g., an enolate) with an electrophilic fluorine source ("F+"). Chiral catalysts are used to control the facial selectivity of the fluorination.

-

Organocatalysis: Chiral amines and their derivatives, as well as chiral phase-transfer catalysts, have emerged as powerful organocatalysts for asymmetric fluorination.[12][13][14] For example, cinchona alkaloid-derived primary amines can catalyze the α-fluorination of cyclic ketones with high enantioselectivity.[13]

-

Metal Catalysis: Chiral metal complexes, particularly those of palladium, copper, and iridium, have also been successfully employed in asymmetric fluorination reactions.[4]

Table 2: Selected Methods for Asymmetric Fluorination of Ester Precursors

| Catalyst Type | Substrate | Fluorinating Agent | Key Features |

| Chiral Phase-Transfer Catalyst | β-Keto esters | N-Fluorobisbenzenesulphonimide (NFSI) | Good yields and enantioselectivities; catalyst can be recovered and reused.[13][15] |

| Chiral Anion Phase-Transfer Catalyst | Olefins | Cationic fluorinating agent | High yield and stereoselectivity for fluorocyclization.[14] |

| Organocatalyst (e.g., protected amino acids) | α-Branched cyclohexanones | Selectfluor | Combination of chiral anion phase-transfer and enamine catalysis.[11] |

Diagram: General Workflow for Asymmetric Synthesis of a Fluorinated Chiral Ester

A generalized workflow for the asymmetric synthesis of fluorinated chiral esters, from starting materials to the final product.

Applications in Drug Development

The availability of efficient and selective methods for synthesizing fluorinated chiral esters has had a profound impact on drug discovery and development. These compounds are not only valuable final products but also versatile intermediates for the synthesis of more complex molecules.[4][16]

The introduction of a fluorine atom can block sites of metabolism, thereby increasing a drug's half-life. It can also enhance binding affinity to the target protein by engaging in favorable electrostatic interactions.[3] Many FDA-approved drugs contain fluorinated stereocenters, highlighting the importance of this structural motif in medicinal chemistry.[5]

Examples of Drug Classes Incorporating Fluorinated Chiral Centers:

-

Antiviral agents: Sofosbuvir (Hepatitis C) and Clevudine (Hepatitis B)[5]

-

Antibacterial agents: Lascufloxacin and Sitafloxacin[5]

-

Anti-inflammatory drugs: Fluticasone propionate and Dexamethasone[5]

-

Anticancer drugs: Clofarabine (leukemia)[5]

Future Outlook

The field of fluorinated chiral ester synthesis continues to evolve. Current research focuses on the development of even more efficient, selective, and sustainable synthetic methods. This includes the discovery of new catalysts, the use of continuous flow chemistry for safer and more scalable reactions, and the expansion of the substrate scope to include more complex and challenging molecules. The development of methods for the late-stage fluorination of complex molecules is also a key area of interest, as this would allow for the rapid generation of fluorinated analogues of known bioactive compounds.

As our understanding of the role of fluorine in molecular recognition and metabolism deepens, the demand for novel fluorinated chiral esters will undoubtedly continue to grow, further driving innovation in this exciting and impactful area of chemistry.

References

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3467. Available from: [Link]

-

Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4225. Available from: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of Biomolecular Structure and Dynamics, 41(10), 3747-3767. Available from: [Link]

-

Asymmetric fluorination of α‐keto esters. (n.d.). ResearchGate. Available from: [Link]

-